2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been studied extensively for its potential applications in the field of scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive candidate for use in a variety of experiments.
Scientific Research Applications
Synthesis and Characterization
The process of synthesis and characterization of compounds similar to 2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves complex chemical reactions starting from basic chemical materials such as o-phenylenediamine, phenoxyacetic acid, or naphthoxyacetic acid. These compounds, through various chemical processes, yield derivatives that are characterized by techniques like IR, NMR, and elemental analysis to determine their structure and potential applications in fields like pharmacology and materials science (Shaharyar et al., 2016; Salahuddin et al., 2014).
Anticancer Activity
Compounds containing the 1,3,4-oxadiazole moiety, similar to this compound, have shown promising results in anticancer studies. For instance, derivatives have been evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, demonstrating moderate to excellent activity compared to reference drugs (Ravinaik et al., 2021).
Photophysical Properties
The study of photophysical properties of related compounds involves understanding their absorption-emission characteristics, which are influenced by solvent polarity. These studies are crucial for developing fluorescent markers and sensors, with applications ranging from biological imaging to environmental monitoring (Padalkar et al., 2011).
Anti-Inflammatory and Antimicrobial Activities
Newly synthesized oxadiazole derivatives have shown significant potential in anti-inflammatory and antimicrobial activities. These compounds, through in vivo and in vitro studies, have demonstrated abilities to ameliorate inflammatory conditions and exhibit potent antimicrobial properties against a variety of pathogens, suggesting their potential as novel therapeutic agents (Puttaswamy et al., 2018; Padalkar et al., 2016).
Herbicidal Activities
The agricultural applications of compounds similar to this compound include the synthesis and evaluation of their herbicidal activities. Studies have indicated that certain derivatives display significant herbicidal activity against both dicotyledonous and monocotyledonous weeds, offering a potential pathway for the development of new agrochemicals (Bao, 2008).
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-oxadiazole structure have been found to exhibit anti-cancer , anti-inflammatory , and anti-viral activities, suggesting a wide range of potential targets.
Mode of Action
It is known that oxadiazoles can interact with various biological targets through different mechanisms, such as inhibition or activation of certain enzymes or receptors .
Biochemical Pathways
Oxadiazoles have been found to interact with a variety of biochemical pathways, including those involved in inflammation, cancer, and viral infections .
Result of Action
Oxadiazoles have been found to exhibit a variety of biological activities, including anti-cancer , anti-inflammatory , and anti-viral effects, suggesting that they may have diverse molecular and cellular effects.
properties
IUPAC Name |
2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-19(22-21-24-23-20(27-21)15-9-3-1-4-10-15)17-13-7-8-14-18(17)26-16-11-5-2-6-12-16/h1-14H,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQWYXBIAKJHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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